2-(2-(Chloromethyl)-3-methylbutyl)tetrahydrofuran
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Overview
Description
2-(2-(Chloromethyl)-3-methylbutyl)tetrahydrofuran is an organic compound with the molecular formula C10H19ClO It is a derivative of tetrahydrofuran, a five-membered ring ether, and contains a chloromethyl group and a methylbutyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Chloromethyl)-3-methylbutyl)tetrahydrofuran typically involves the reaction of 2-tetrahydrofurfuryl chloride with 3-methyl-2-butanol in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the chloromethyl group, resulting in the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a fixed-bed reactor packed with a suitable catalyst, such as palladium on carbon, to facilitate the reaction under controlled temperature and pressure conditions. The continuous flow process offers advantages in terms of efficiency, scalability, and safety .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Chloromethyl)-3-methylbutyl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas in the presence of a palladium catalyst can convert the chloromethyl group to a methyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, sodium hydride (NaH)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Methyl-substituted tetrahydrofuran
Substitution: Amino or thio-substituted tetrahydrofuran
Scientific Research Applications
2-(2-(Chloromethyl)-3-methylbutyl)tetrahydrofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-(Chloromethyl)-3-methylbutyl)tetrahydrofuran involves its reactivity as an electrophile due to the presence of the chloromethyl group. This group can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)tetrahydrofuran: Lacks the methylbutyl side chain, making it less sterically hindered and more reactive in certain reactions.
2-(2-(Chloromethyl)ethyl)tetrahydrofuran: Contains a shorter side chain, which can influence its physical and chemical properties.
2-(2-(Chloromethyl)propyl)tetrahydrofuran: Similar structure but with a different alkyl chain length, affecting its reactivity and applications.
Uniqueness
2-(2-(Chloromethyl)-3-methylbutyl)tetrahydrofuran is unique due to its specific combination of functional groups and side chains, which confer distinct reactivity and properties. This makes it a valuable compound for targeted applications in organic synthesis and industrial processes .
Properties
Molecular Formula |
C10H19ClO |
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Molecular Weight |
190.71 g/mol |
IUPAC Name |
2-[2-(chloromethyl)-3-methylbutyl]oxolane |
InChI |
InChI=1S/C10H19ClO/c1-8(2)9(7-11)6-10-4-3-5-12-10/h8-10H,3-7H2,1-2H3 |
InChI Key |
KCYHMRPDACGKOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(CC1CCCO1)CCl |
Origin of Product |
United States |
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